![molecular formula C18H16N6S3 B2437513 2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine CAS No. 575468-55-2](/img/structure/B2437513.png)

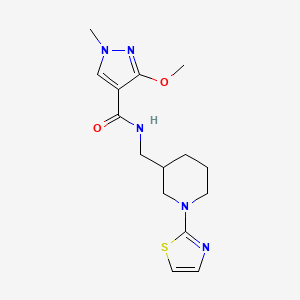

2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule with multiple heterocyclic rings, including a thiadiazole and a pyrimidine . It also contains a phenylamino group and a thioether linkage .

Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . A common approach is the condensation of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of this compound is characterized by multiple ring structures, including a thiadiazole and a pyrimidine . The presence of a phenylamino group and a thioether linkage adds to the complexity of the structure .Chemical Reactions Analysis

The compound’s reactivity can be influenced by the presence of the thiadiazole and pyrimidine rings, as well as the phenylamino and thioether groups . The compound can undergo various chemical reactions, including nucleophilic addition and cyclization .Physical And Chemical Properties Analysis

The compound is a light yellow solid with a melting point of 198-199°C . Its IR (KBr) νmax is 3350.07, 2932.93, 1629.25, 1521.53 cm^-1 . The 1H NMR (DMSO-d6, 400 MHz) δ is 11.37 (1H, s, HN–N=CH–), 8.78 (1H, s, HN–N=CH), 8.55 (1H, s, ArH), 8.44–8.46 (1H, d, J = 8.2 Hz, ArH), 8.22–8.24 (1H, d, J = 8.2 Hz, ArH), 7.71–7.76 (1H, t, J = 8.2, ArH), 2.99–3.01 (2H, m, CH2), 2.74–2.76 (2H, m, CH2), 2.45 (3H, s, –CH3), 1.78–1.79 (4H, d, J = 4.8, 2CH2) ppm .科学的研究の応用

Synthesis and Biological Activity

Research has emphasized the synthesis of novel derivatives and their evaluation for biological activities. For instance, compounds with the thiadiazolothienopyrimidine framework have been synthesized and tested for antioxidant activities. Such compounds have shown significant radical scavenging abilities, which is attributed to the presence of electron-donating and electron-withdrawing groups enhancing their activity (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Antimicrobial and Antifungal Applications

Another area of research interest is the antimicrobial and antifungal capabilities of these compounds. Studies have synthesized new derivatives and assessed their effectiveness against various bacterial and fungal strains. The antifungal effect of dimethylpyrimidin-derivatives on fungi like Aspergillus terreus and Aspergillus niger demonstrated the potential of these compounds as antifungal agents, highlighting the importance of structural modifications in enhancing biological activity (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Anticancer Activity

Further research into the anticancer activities of related compounds has been conducted, with some derivatives exhibiting promising results against cancer cell lines. The design and synthesis of novel thiadiazolopyrimidines and their evaluation for anticancer activity is an ongoing area of investigation, indicating the potential utility of these compounds in cancer therapy (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Synthesis and Chemical Properties

The exploration of synthetic routes and chemical properties of thieno[2,3-d]pyrimidin derivatives also constitutes a significant area of research. Efficient synthesis methods and the investigation of their chemical reactivity, as well as the formation of novel heterocyclic systems, have been reported. These studies contribute to the understanding of the chemical behavior of these compounds and their potential utility in various applications (Wang, Wang, Xing, & Qian, 2017).

作用機序

Target of Action

The compound, also known as “CBKinase1_004712” or “CBKinase1_017112”, is likely to target the Casein Kinase 1 (CK1) family . CK1 isoforms are known to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

This could result in changes to various cellular processes, including cell cycle progression, transcription, translation, and signal transduction .

Biochemical Pathways

The compound may affect several biochemical pathways due to the wide range of processes regulated by CK1 isoforms. These include pathways related to cell cycle regulation, transcription and translation, cytoskeletal structure, cell-cell adhesion, and receptor-coupled signal transduction .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with CK1 isoforms and the subsequent changes to the phosphorylation of other proteins. This could potentially influence a wide range of cellular processes, including cell cycle progression, transcription, translation, and signal transduction .

特性

IUPAC Name |

10-[(5-anilino-1,3,4-thiadiazol-2-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6S3/c19-15-14-11-7-4-8-12(11)26-16(14)22-17(21-15)25-9-13-23-24-18(27-13)20-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,20,24)(H2,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVYRNFRUFPEHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC3=NC(=NC(=C23)N)SCC4=NN=C(S4)NC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2437432.png)

![4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2437433.png)

![5-(3,5-dimethoxybenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2437437.png)

![1-[4-(tert-butyl)phenyl]tetrahydro-2H-imidazol-2-one](/img/structure/B2437438.png)

![5-(1-Pyrimidin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2437441.png)

![3,4-difluoro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2437443.png)

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]pyrazole-3-carboxylic acid](/img/structure/B2437445.png)

![4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2437446.png)

![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B2437447.png)

![(E)-4-(Dimethylamino)-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]but-2-enamide](/img/structure/B2437452.png)